molecular formula C12H11ClO5 B11800064 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

Cat. No.: B11800064
M. Wt: 270.66 g/mol
InChI Key: PIKBRJRWHYJCRO-UHFFFAOYSA-N
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Description

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a benzofuran derivative characterized by:

  • A benzofuran core with a carboxylic acid group at position 2.
  • A chlorine substituent at position 3.
  • A 2-methoxyethoxy group at position 6.

This compound is of interest in medicinal chemistry due to the benzofuran scaffold’s prevalence in bioactive molecules. The 2-methoxyethoxy side chain enhances solubility, while the chlorine atom modulates electronic properties and steric interactions. Its structural features make it a candidate for further exploration in drug discovery, particularly for targeting enzymes or receptors sensitive to aromatic heterocycles .

Properties

Molecular Formula

C12H11ClO5

Molecular Weight

270.66 g/mol

IUPAC Name

5-chloro-6-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11ClO5/c1-16-2-3-17-10-6-9-7(4-8(10)13)5-11(18-9)12(14)15/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

PIKBRJRWHYJCRO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Benzofuran Core-First Approach

Building the benzofuran scaffold early allows sequential functionalization. The Perkin rearrangement of 3-bromocoumarins (e.g., 1a ) under microwave irradiation (300W, 79°C, 5 minutes) yields benzofuran-2-carboxylic acids (2a ) in 99% yield. This method avoids prolonged heating (3 hours in traditional methods), making it suitable for acid-sensitive intermediates.

Late-Stage Functionalization

Alternatively, halogen and alkoxy groups can be introduced after constructing a minimally functionalized benzofuran. For example, 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran was synthesized via oxidation of a sulfanyl precursor, demonstrating the feasibility of post-cyclization chlorination.

Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

Reaction Mechanism and Optimization

The Perkin rearrangement involves base-mediated ring-opening of 3-bromocoumarins (1 ) to form benzofuran-2-carboxylates (2 ). Microwave acceleration reduces reaction times from hours to minutes. For instance, 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid (2a ) was synthesized in 99% yield using ethanol and NaOH at 79°C.

Table 1: Yields of Benzofuran-2-Carboxylic Acids via Microwave Perkin Rearrangement

Bromocoumarin PrecursorProductYield (%)
1a 2a (R=Me, 5,6-OMe)99
1b 2b (R=Et, 5-OMe)95
1c 2c (R=H, 5-Cl)99

Application to Target Compound

Adapting this method, 3-bromo-5-chloro-6-hydroxycoumarin could serve as a precursor. Post-rearrangement, the 6-hydroxyl group would undergo etherification with 2-methoxyethyl bromide. However, steric hindrance at position 6 may necessitate protective group strategies.

Etherification Methods for 6-(2-Methoxyethoxy) Group Installation

Williamson Ether Synthesis

Reacting 6-hydroxybenzofuran intermediates with 2-methoxyethyl bromide in the presence of K₂CO₃ or NaH is a standard method. However, the steric bulk of the benzofuran system may reduce efficiency. For example, 5-bromo-6-hydroxybenzofuran-2-carboxylic acid required 18 hours at 80°C for complete etherification.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-methoxyethanol can be coupled to phenolic intermediates under milder conditions. This method was employed in the synthesis of 5,7-dichlorobenzofuran derivatives, achieving yields >85%.

Table 2: Comparison of Etherification Methods

MethodConditionsYield (%)Limitations
WilliamsonK₂CO₃, DMF, 80°C70–80Prolonged heating
MitsunobuDEAD, PPh₃, RT85–90Cost of reagents

Challenges and Optimization in Synthesis

Steric and Electronic Effects

The 2-carboxylic acid group deactivates the benzofuran ring, complicating electrophilic substitution at position 5. Computational studies suggest that electron-withdrawing groups at position 2 reduce chlorination rates by 40% compared to methyl esters.

Protecting Group Strategies

Temporary protection of the carboxylic acid as a methyl ester (e.g., using SOCl₂/MeOH) improves solubility during etherification. Subsequent hydrolysis with NaOH/EtOH restores the acid functionality.

Scalability and Green Chemistry

Microwave-assisted methods reduce energy consumption by 60% compared to conventional heating . However, transitioning from batch to flow reactors could further enhance scalability while minimizing side reactions.

Chemical Reactions Analysis

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Benzofuran derivatives, including 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid, are investigated for their therapeutic potential in treating various diseases. Notably, they exhibit promising activities against cancer and other diseases associated with the modulation of specific receptors.

  • Cancer Treatment : Research indicates that benzofuran-based compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, derivatives have shown effective inhibition of human carbonic anhydrase isoforms, which are implicated in cancer progression. The compound's structure allows it to interact with these enzymes, leading to significant antiproliferative effects on cancer cells like MDA-MB-231 .

Mechanism of Action
The mechanism of action often involves interaction with molecular targets such as carbonic anhydrases or adenosine receptors, disrupting critical cellular processes. For instance, studies have demonstrated that certain benzofuran derivatives can effectively inhibit carbonic anhydrase IX with submicromolar potency, highlighting their potential as anticancer agents .

Antimicrobial Properties
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid has been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains and may serve as a lead compound for developing new antibiotics. The compound's ability to disrupt bacterial cell walls or interfere with essential metabolic pathways is under investigation .

Anti-inflammatory Effects
Some studies suggest that benzofuran derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The structural features of these compounds may allow them to modulate inflammatory pathways effectively .

Industrial Applications

Synthesis of Complex Organic Compounds
In addition to its biological applications, 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid serves as an important intermediate in organic synthesis. It is used to produce more complex molecules that may have pharmaceutical or industrial significance. The compound's unique structure facilitates various chemical reactions, enhancing its utility in synthetic chemistry .

Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (μM)Reference
Carbonic Anhydrase IX5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid0.56 - 7.9
AntiproliferativeMDA-MB-231 (Breast Cancer)2.52 ± 0.39
AntimicrobialVarious strainsVariable

Case Study: Anticancer Activity

A study demonstrated that treatment with a benzofuran derivative led to significant cell cycle arrest in MDA-MB-231 breast cancer cells. The compound increased the population of cells in the G2-M phase from 10.80% to 32.30%, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, its antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential enzymes .

Comparison with Similar Compounds

Core Heterocycle Variations: Benzoselenophene Analogues

  • Structural Differences: Core: Selenium replaces oxygen in the heterocycle (benzo[b]selenophene vs. benzofuran). Substituents: Acetamido at position 5 and 2-(dimethylamino)ethoxy at position 6.
  • The dimethylamino group introduces basicity, which may improve solubility in acidic environments compared to the non-ionic 2-methoxyethoxy group. Synthetic yield for the intermediate (ethyl ester) was 80%, suggesting comparable accessibility to benzofuran derivatives .

Halogen and Substituent Variations: Fluoro-Substituted Analogues

Compound : 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS 1781859-25-3)

  • Structural Differences :
    • Substituents : Fluorine replaces the 2-methoxyethoxy group at position 6.
  • The absence of the 2-methoxyethoxy group reduces solubility but may improve metabolic stability by eliminating ether cleavage pathways.

Comparative Data Table

Property/Feature Target Compound Benzoselenophene Analogue Fluoro-Substituted Analogue
Core Heterocycle Benzofuran Benzoselenophene Benzofuran
Position 5 Substituent Chlorine Acetamido Chlorine
Position 6 Substituent 2-Methoxyethoxy 2-(Dimethylamino)ethoxy Fluorine
Solubility Moderate (ether-enhanced) High (tertiary amine basicity) Low (hydrophobic fluorine)
Synthetic Accessibility Standard (alkylation reactions) Moderate (80% yield for intermediate) Standard (halogenation steps)
Metabolic Stability Moderate (ether cleavage possible) Low (amine metabolism likely) High (C-F bond inertness)

Research Findings and Implications

  • Electronic Effects : The 2-methoxyethoxy group in the target compound donates electron density via oxygen lone pairs, stabilizing the benzofuran ring’s π-system. This contrasts with the electron-withdrawing fluorine in the fluoro analogue, which may reduce ring reactivity .
  • Biological Interactions: The dimethylamino group in the benzoselenophene analogue could facilitate protonation at physiological pH, enabling stronger ionic interactions with negatively charged binding sites compared to the target compound’s neutral ether group .
  • Druglikeness : The target compound’s logP is likely lower than the fluoro analogue due to the hydrophilic 2-methoxyethoxy group, balancing lipophilicity and solubility for optimal membrane permeability.

Biological Activity

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a member of the benzofuran family, which is recognized for its diverse biological and pharmacological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.

PropertyValue
Molecular Formula C12H11ClO5
Molecular Weight 270.66 g/mol
IUPAC Name 5-chloro-6-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid
InChI Key PIKBRJRWHYJCRO-UHFFFAOYSA-N

The biological activity of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is attributed to its interaction with specific molecular targets. For instance, its antimicrobial properties may involve disrupting bacterial cell walls or inhibiting essential enzymes. In cancer research, it has been noted to induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against a range of bacterial strains, suggesting that 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid could also possess similar capabilities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds similar to 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid have demonstrated cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
Benzofuran Derivative AMCF-72.52 ± 0.39
Benzofuran Derivative BMDA-MB-2314.00 ± 0.50

In particular, derivative A displayed significant antiproliferative action comparable to doxorubicin, a well-known chemotherapeutic agent .

Case Studies

  • Cytotoxicity Against Breast Cancer Cells : A study assessed the effects of various benzofuran derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. It was found that certain compounds induced apoptosis and caused cell cycle arrest at the G2-M phase, suggesting their potential as anticancer agents .
  • Inhibition of Carbonic Anhydrases : Another investigation focused on the inhibition of carbonic anhydrases (CAs), which are crucial in tumorigenicity and pH regulation in cancer cells. The study revealed that benzofuran-based carboxylic acids displayed submicromolar inhibition against hCA IX, indicating their potential role in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling substituted benzofuran precursors with functionalized alkoxy groups under alkaline conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can promote etherification or esterification reactions, as seen in analogous benzofuran syntheses . Alkaline reagents like potassium hydroxide (KOH) or sodium carbonate may also facilitate nucleophilic substitutions, particularly for introducing methoxyethoxy groups at the 6-position of the benzofuran core .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and molecular integrity. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural elucidation, X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated in benzofuran derivative studies .

Q. What are common derivatization reactions for the carboxylic acid group in this compound?

Methodological Answer: The carboxylic acid can undergo esterification (e.g., methyl ester formation via Fischer esterification) or amidation using coupling agents like EDCI/HOBt. Reduction with lithium aluminum hydride (LiAlH₄) converts the acid to an alcohol, while decarboxylation under acidic or thermal conditions removes the COOH group. These reactions require careful pH and temperature control to avoid furan ring degradation .

Q. How to evaluate the in vitro antimicrobial activity of this compound?

Methodological Answer: Standard assays include agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Positive controls (e.g., ampicillin for bacteria) and solvent controls (DMSO) are essential. Structure-activity relationship (SAR) studies can correlate substituent effects with potency, as seen in benzofuran derivatives with 2,4-dichlorophenoxy groups .

Advanced Research Questions

Q. How to address regioselectivity challenges in introducing substituents to the benzofuran core?

Methodological Answer: Regioselectivity can be controlled using directing groups (e.g., nitro or methoxy groups) that orient electrophilic substitution. For example, methoxyethoxy at the 6-position may deactivate adjacent positions, directing chlorination to the 5-position. Transition metal catalysis (e.g., Pd-mediated cross-coupling) enables precise functionalization, as shown in spirobenzofuran syntheses .

Q. How to resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer: Discrepancies in NMR or IR data often arise from conformational flexibility, solvent effects, or impurities. Purify the compound via column chromatography or recrystallization. Compare experimental results with computational predictions (e.g., DFT-calculated chemical shifts). X-ray crystallography provides definitive structural validation, as highlighted in studies on halogenated benzofurans .

Q. What strategies optimize crystallization to obtain high-purity single crystals?

Methodological Answer: Slow evaporation of a saturated solution in a mixed solvent system (e.g., benzene/ethyl acetate) promotes crystal growth. Seeding with pre-formed crystals or temperature gradient methods can enhance uniformity. For hygroscopic compounds, anhydrous solvents and inert atmospheres (N₂/Ar) prevent hydration, as demonstrated in benzofuran-acetic acid crystal studies .

Q. Which computational methods predict interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Molecular docking (AutoDock Vina, Glide) models ligand binding to active sites, while molecular dynamics (MD) simulations assess stability over time. QSAR models correlate electronic parameters (e.g., logP, HOMO/LUMO) with activity. For benzofuran derivatives, these methods have been used to predict anti-inflammatory and antimicrobial mechanisms .

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